molecular formula C25H29NO4 B2603531 5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid CAS No. 2287261-98-5

5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid

Cat. No.: B2603531
CAS No.: 2287261-98-5
M. Wt: 407.51
InChI Key: MMQPFUTUWZQBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid, also known as Fmoc-Lys(Boc)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in peptide synthesis. Fmoc-Lys(Boc)-OH is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Asymmetric Synthesis

Researchers have developed methods for the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are crucial intermediates in the synthesis of biologically active compounds and natural products. One study describes the enantiomerically pure synthesis of specific piperidinecarboxylic acid derivatives starting from L-aspartic acid, showcasing the versatility of these compounds in organic synthesis (Xue et al., 2002).

Luminescence and Charge-Transfer Adducts

Fluoren-9-ylidene methanedithiolato complexes of gold have been synthesized, displaying significant luminescence properties. These complexes, prepared using derivatives of 9H-fluorene-9-carbodithioate, offer insights into the design of luminescent materials and their potential applications in optoelectronic devices (Vicente et al., 2004).

Peptide Synthesis

The S-9-fluorenylmethyl group has been evaluated for its potential in blocking the sulfhydryl function in peptide synthesis. This group is resistant to acids and catalytic hydrogenation but can be cleaved by ammonia or organic bases, offering a valuable tool for synthesizing cysteinyl peptides protected with the S-Fm group (Bodanszky & Bednarek, 2009).

Solid-Phase Peptide Synthesis

Another application involves the use of N-alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis, highlighting the Fmoc group's advantage in providing a mild base-cleavable protection for the synthesis of bioactive and homogeneous peptides (Chang & Meienhofer, 2009).

Chemical Synthesis and Biological Activity

Further, the synthesis and characterization of specific piperazine-1-carboxylate derivatives have been reported, including their structural determination through X-ray diffraction and evaluation of antibacterial and anthelmintic activities. This demonstrates the potential of such compounds in medicinal chemistry and drug discovery (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

5-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-25(2,3)16-12-13-22(23(27)28)26(14-16)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQPFUTUWZQBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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